3-Ethenyl-5-methyl-1,2,4-oxadiazole

1,2,4-Oxadiazole C–H acidity aldol condensation

3-Ethenyl-5-methyl-1,2,4-oxadiazole (CAS 71088-08-9) is a low-molecular-weight (110.11 g/mol) heterocyclic building block belonging to the 1,2,4-oxadiazole family, a class of five-membered rings containing one oxygen and two nitrogen atoms at positions 2 and 4. The compound features a vinyl substituent at the 3-position and a methyl group at the 5-position of the oxadiazole ring, giving it a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 38.9 Ų.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 71088-08-9
Cat. No. B8505860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenyl-5-methyl-1,2,4-oxadiazole
CAS71088-08-9
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C=C
InChIInChI=1S/C5H6N2O/c1-3-5-6-4(2)8-7-5/h3H,1H2,2H3
InChIKeyMJMVHBJEFDWMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethenyl-5-methyl-1,2,4-oxadiazole (CAS 71088-08-9): Sourcing Guide for a Bifunctional Vinyl-Oxadiazole Building Block


3-Ethenyl-5-methyl-1,2,4-oxadiazole (CAS 71088-08-9) is a low-molecular-weight (110.11 g/mol) heterocyclic building block belonging to the 1,2,4-oxadiazole family, a class of five-membered rings containing one oxygen and two nitrogen atoms at positions 2 and 4 [1]. The compound features a vinyl substituent at the 3-position and a methyl group at the 5-position of the oxadiazole ring, giving it a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 38.9 Ų [1]. The 1,2,4-oxadiazole scaffold is widely employed as a metabolically stable bioisostere for ester and amide functionalities in drug discovery, and its vinyl-substituted derivatives serve as versatile intermediates for constructing pharmaceutically relevant motifs via conjugate addition and cycloaddition chemistries [2].

Why 3-Ethenyl-5-methyl-1,2,4-oxadiazole Cannot Be Casually Swapped with Its Regioisomer or Other Oxadiazole Analogs


The position of substituents on the 1,2,4-oxadiazole ring dictates fundamentally divergent reactivity profiles. The 5-methyl group present in this compound undergoes facile base-mediated deprotonation, enabling aldol-type condensations and nucleophilic elaboration at the methyl carbon, whereas 3-methyl-substituted 1,2,4-oxadiazoles lack this reactivity and instead undergo nucleophilic addition across the 4,5-bond [1]. Simultaneously, the vinyl group at the 3-position engages in nucleophile-mediated Morita–Baylis–Hillman (MBH) reactions (yields up to 93–99%), whereas the regioisomeric 5-vinyl-3-methyl-1,2,4-oxadiazole behaves as an electrophilic Michael acceptor—a completely different reaction mode [2]. Furthermore, the 1,2,4-oxadiazole ring isomer exerts a substantially stronger electron-withdrawing effect (Hammett σm/σp = 0.463/0.575) than its 1,3,4-oxadiazole counterpart (σm/σp = 0.335/0.443), directly impacting the reactivity of the pendant vinyl group in cycloaddition and conjugate addition chemistries [3]. These regioisomeric, positional, and heterocyclic isomer effects mean that substituting a generic oxadiazole analog will alter reaction outcomes, yields, and accessible product scaffolds.

Quantitative Differentiation Evidence: Why 3-Ethenyl-5-methyl-1,2,4-oxadiazole Warrants Prioritized Procurement over Closest Analogs


Regioisomeric Reactivity Gate: 5-Methyl Deprotonation Enables Aldol Chemistry Absent in 3-Methyl Analogs

The 5-methyl group on 3-ethenyl-5-methyl-1,2,4-oxadiazole is readily deprotonated by bases to generate a nucleophilic anion that participates in aldol-type condensations and other C–C bond-forming reactions [1]. In contrast, 3-methyl-substituted 1,2,4-oxadiazoles (such as the regioisomer 5-vinyl-3-methyl-1,2,4-oxadiazole) do NOT undergo analogous deprotonation; instead, nucleophilic bases add across the 4,5-bond of the ring [1]. This binary difference in reactivity means that the target compound provides a distinct synthetic entry point—methyl-group functionalization—that is structurally inaccessible in its regioisomer.

1,2,4-Oxadiazole C–H acidity aldol condensation regioisomer deprotonation

Hammett σ Constants: Quantified Electron-Withdrawing Power Differentiates 1,2,4-Oxadiazole from 1,3,4-Oxadiazole Scaffolds

The 1,2,4-oxadiazole ring exerts a calculated Hammett σm of 0.463 and σp of 0.575, values that are comparable to a methyl ester (CO₂Me) substituent and indicate a potent electron-withdrawing effect [1]. In direct comparison, the isomeric 1,3,4-oxadiazole ring displays significantly attenuated σm/σp values of 0.335/0.443, representing a ~28% reduction in meta electron-withdrawing capacity and a ~23% reduction in para capacity [1]. The stronger electron withdrawal of the 1,2,4-oxadiazole core in the target compound enhances the electrophilicity of the conjugated vinyl group, increasing reactivity in conjugate additions, cycloadditions, and MBH-type reactions relative to analogous 1,3,4-oxadiazole-vinyl derivatives.

Hammett constant electron-withdrawing group 1,2,4-oxadiazole 1,3,4-oxadiazole linear free-energy relationship

pKa-Based Basicity Differentiation: Methyl-Substituted 1,2,4-Oxadiazole vs. Phenyl-Substituted Analogs

Experimental pKa determinations in aqueous H₂SO₄ for 3,5-disubstituted 1,2,4-oxadiazoles reveal that methyl substitution yields measurably higher basicity than phenyl substitution [1]. 3,5-Dimethyl-1,2,4-oxadiazole has a pKa of −1.66 ± 0.06, making it approximately 1.3 pKa units more basic than 3-phenyl-5-methyl-1,2,4-oxadiazole (pKa = −2.95 ± 0.01) [1]. While the target compound (3-ethenyl-5-methyl) was not directly measured, the vinyl group at position 3 is expected to exert an electronic effect intermediate between methyl and phenyl, suggesting its basicity and protonation site preference (N(4) vs. N(2)) will differ meaningfully from both the 3,5-dimethyl and 3-phenyl-5-methyl analogs. This affects solubility in acidic media, salt formation, and potential interactions in biological or catalytic systems.

basicity pKa protonation 1,2,4-oxadiazole substituent effect

Vinyl Position Dictates Reaction Mode: 3-Vinyl-Nucleophilic MBH vs. 5-Vinyl-Electrophilic Michael Acceptor Chemistry

The position of the vinyl substituent on the 1,2,4-oxadiazole ring determines whether the compound functions as a nucleophilic partner or an electrophilic acceptor. 5-Vinyl-1,2,4-oxadiazoles (such as 5-vinyl-3-methyl-1,2,4-oxadiazole) behave as electrophilic Michael acceptors, with the vinyl group undergoing conjugate addition by nitrogen, sulfur, oxygen, and carbon nucleophiles [1]. In contrast, 5-aryl-3-vinyl-1,2,4-oxadiazoles—structurally analogous to the target compound—function as nucleophilic partners in aza-Morita–Baylis–Hillman (aza-MBH) reactions with N-sulfonylimines, catalyzed by DABCO/AcOH, affording adducts in yields ranging from 31% to 93% over reaction times of 30 minutes to 24 hours . The target compound, bearing a vinyl group at the 3-position and a methyl group at the 5-position, is poised for nucleophilic MBH-type chemistry that is mechanistically unavailable to the 5-vinyl regioisomer.

Morita-Baylis-Hillman Michael acceptor vinyl oxadiazole nucleophilic partner conjugate addition

Computed Physicochemical Profile: XLogP3 and TPSA Differentiate Small-Scaffold 1,2,4-Oxadiazoles from Bulkier Aryl Analogs

The target compound possesses a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 38.9 Ų [1], placing it in a favorable physicochemical space for fragment-based drug discovery and as a low-molecular-weight building block. By comparison, the 3-phenyl-5-methyl-1,2,4-oxadiazole analog has a substantially higher computed logP (~2.6–3.0, based on phenyl contribution of ~1.6 log units) and a similar TPSA of ~38.9 Ų, resulting in reduced aqueous solubility and altered pharmacokinetic behavior if incorporated into a lead compound. The low molecular weight (110.11 g/mol) and favorable TPSA (<60 Ų) of the target compound are consistent with good membrane permeability and oral bioavailability potential, whereas bulkier aryl-substituted analogs exceed typical fragment drug-likeness thresholds.

XLogP3 TPSA physicochemical properties drug-likeness bioisostere

Bioisosteric Replacement Fidelity: 1,2,4-Oxadiazole as a Quantitatively Superior Ester/Amide Mimic vs. 1,3,4-Oxadiazole

The 1,2,4-oxadiazole ring has been validated as a metabolically stable ester/amide bioisostere in multiple drug discovery programs, including the potent muscarinic agonist L-670,548 and serotonin 5-HT₁D agonist development candidates [1][2]. The Hammett σ values for the 1,2,4-oxadiazole ring (σm 0.463, σp 0.575) closely match those of the CO₂Me group [3], providing quantitative electronic mimicry that is superior to the 1,3,4-oxadiazole isomer (σm 0.335, σp 0.443), which is a weaker electron-withdrawing surrogate [3]. The target compound's vinyl group further serves as a synthetic handle for conjugation or further elaboration after incorporation of the oxadiazole bioisostere into a lead scaffold.

bioisostere 1,2,4-oxadiazole ester mimic amide replacement metabolic stability

Evidence-Backed Application Scenarios for 3-Ethenyl-5-methyl-1,2,4-oxadiazole (CAS 71088-08-9)


Dual-Handle Building Block for Sequential Functionalization: Methyl Deprotonation Followed by Vinyl Elaboration

The target compound's 5-methyl group enables base-mediated deprotonation and aldol-type condensation as a first synthetic step, while the 3-vinyl group remains available for subsequent Morita–Baylis–Hillman (MBH) nucleophilic coupling or conjugate addition [1][2]. This orthogonal reactivity—absent in 3-methyl-substituted regioisomers, which cannot undergo methyl deprotonation [1]—allows a single building block to be elaborated at two positions in a controlled sequence, reducing step count in complex heterocycle synthesis. The 3-vinyl group participates in aza-MBH reactions with N-sulfonylimines in 31–93% yield , generating stereochemically rich adducts bearing the pharmaceutically privileged 1,2,4-oxadiazole scaffold.

Fragment-Based Drug Discovery: Low-MW, Low-logP Oxadiazole Core with a Synthetic Exit Vector

With a molecular weight of 110.11 g/mol, XLogP3 of 1.4, and TPSA of 38.9 Ų, 3-ethenyl-5-methyl-1,2,4-oxadiazole falls within optimal fragment screening space (MW < 250, logP < 3.5, TPSA < 60 Ų) [1]. The vinyl group provides a synthetic exit vector for fragment elaboration via conjugate addition or MBH chemistry without introducing the physicochemical penalty of a phenyl ring (ΔXLogP3 ≈ −1.2 to −1.6 vs. 3-phenyl-5-methyl-1,2,4-oxadiazole). The 1,2,4-oxadiazole core itself has validated precedent as a metabolically stable ester/amide bioisostere in CNS drug discovery programs including muscarinic agonists and serotonin receptor ligands [2].

Polymer and Materials Chemistry: Vinyl-Oxadiazole Monomer with Quantified Electron-Withdrawing Character

The 1,2,4-oxadiazole ring's Hammett σm/σp of 0.463/0.575 [1] confers strong electron-withdrawing character to the vinyl group, making this compound a candidate monomer for electron-transporting polymers in organic light-emitting diode (OLED) applications. The 1,2,4-oxadiazole isomer's ~30% greater electron-withdrawing power relative to the 1,3,4-oxadiazole analog (σm/σp 0.335/0.443) [1] translates to altered HOMO/LUMO energies in the resulting polymer, enabling fine-tuning of charge-transport properties. The 5-methyl group provides additional options for post-polymerization modification or copolymer architecture design.

Heterocyclic Scaffold Diversification via Regioselective 1,3-Dipolar Cycloaddition

The 3-vinyl substituent on the 1,2,4-oxadiazole ring serves as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrile oxides, nitrones, and azides, enabling rapid construction of bis-heterocyclic systems. The electron-deficient nature of the vinyl group, quantitatively driven by the 1,2,4-oxadiazole ring's σp of 0.575 [1], accelerates cycloaddition kinetics relative to less activated dipolarophiles. This reactivity profile is exploited in solid-phase synthesis protocols for constructing linked heterocycles from resin-bound 5-vinyl-1,2,4-oxadiazole precursors, where cycloaddition followed by selenoxide syn-elimination yields isoxazole-oxadiazole biheterocyclic products [2]. The target compound's 3-vinyl-5-methyl substitution pattern offers complementary regiochemical outcomes to the more commonly reported 5-vinyl series.

Quote Request

Request a Quote for 3-Ethenyl-5-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.